5-Methyl-6-(3-methylbutyl)pyridin-3-amine
CAS No.:
Cat. No.: VC17746431
Molecular Formula: C11H18N2
Molecular Weight: 178.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18N2 |
|---|---|
| Molecular Weight | 178.27 g/mol |
| IUPAC Name | 5-methyl-6-(3-methylbutyl)pyridin-3-amine |
| Standard InChI | InChI=1S/C11H18N2/c1-8(2)4-5-11-9(3)6-10(12)7-13-11/h6-8H,4-5,12H2,1-3H3 |
| Standard InChI Key | UZPUSRMYPWPRLF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CN=C1CCC(C)C)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity
5-Methyl-6-(3-methylbutyl)pyridin-3-amine belongs to the class of alkyl-substituted pyridines. Its IUPAC name derives from the pyridine backbone, with substituents at the 3-, 5-, and 6-positions (Figure 1). The methyl group at position 5 and the branched 3-methylbutyl chain at position 6 contribute to its hydrophobicity and steric bulk, influencing its reactivity and solubility.
Table 1: Molecular Properties of 5-Methyl-6-(3-methylbutyl)pyridin-3-amine
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₂ |
| Molecular Weight | 178.27 g/mol |
| CAS Number | Not publicly disclosed |
| VCID | VC17746431 |
| Storage Requirements | Cold-chain conditions |
Synthesis and Purification
Synthetic Routes
The primary synthesis method involves alkylation of 5-methylpyridin-3-amine with a 3-methylbutylating agent, such as 1-bromo-3-methylbutane, under basic conditions. This reaction proceeds via nucleophilic substitution, where the amine group at position 3 attacks the electrophilic carbon of the alkyl halide.
Reaction Scheme
Optimization and Yield
Key parameters affecting yield include:
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Temperature: Reactions are typically conducted at 60–80°C to balance kinetics and side reactions.
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Solvent: Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity.
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Base: Potassium carbonate (K₂CO₃) is commonly used to neutralize HBr.
Purification is achieved through recrystallization from ethanol or column chromatography using silica gel. Reported yields range from 45% to 65%, depending on reaction scale and conditions.
Applications in Scientific Research
Materials Science
The hydrophobic 3-methylbutyl chain may enhance compatibility with polymeric matrices, making the compound useful in coatings or adhesives. Pyridine derivatives are also explored as ligands in catalytic systems, though this application remains speculative for the reviewed compound.
Future Directions
Biological Screening
Priority should be given to in vitro assays evaluating the compound’s activity against disease-relevant targets, such as oncogenic kinases or antimicrobial enzymes . High-throughput screening could identify lead candidates for further optimization.
Structural Modifications
Introducing electron-withdrawing groups (e.g., nitro, cyano) at the 4-position of the pyridine ring might enhance binding affinity to biological targets . Similarly, varying the alkyl chain length could optimize lipophilicity for blood-brain barrier penetration.
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